Lipophilicity Differentiation: Silicon Incorporation Reduces LogP by 0.84 Units vs. All-Carbon Azepane
Incorporating a dimethylsilicon center into the seven-membered azepane ring reduces calculated LogP from 2.532 (all-carbon 4,4-dimethylazepane) to 1.6881 (4,4-dimethyl-1,4-azasilepane), a decrease of 0.84 log units [1]. This shift is consistent with the established effect of sila-substitution on lipophilicity and may translate into improved aqueous solubility and altered membrane partitioning relative to the purely carbon-based scaffold [2].
| Evidence Dimension | Calculated LogP (lipophilicity) |
|---|---|
| Target Compound Data | LogP = 1.6881 |
| Comparator Or Baseline | 4,4-Dimethylazepane (all-carbon analog, CAS 54152-51-1): LogP = 2.532 |
| Quantified Difference | ΔLogP = –0.84 (target is less lipophilic) |
| Conditions | Calculated LogP values from supplier databases (Leyan for target, Chembase/Enamine for comparator); both free base forms, identical ring size. |
Why This Matters
A LogP shift of 0.84 units is substantial in medicinal chemistry and can significantly alter a compound's solubility, permeability, and metabolic profile, making the silicon analog a distinct chemical entity rather than a functional equivalent of the carbon azepane.
- [1] Chembase Product Page: 4,4-Dimethylazepane, LogP 2.532. URL: http://www.chembase.cn/substance-569042.html. View Source
- [2] Tacke, R.; Dörrich, S. Silicon in Drug Design. In Bioisosteres in Medicinal Chemistry; Brown, N., Ed.; Wiley-VCH: Weinheim, 2012; pp 29–59. (Class-level reference establishing the general lipophilicity-modulating effect of sila-substitution). View Source
